N-(1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide
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Overview
Description
N-(1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide is a synthetic organic compound that features an indole moiety, a nitrophenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis or other established methods.
Nitration of Phenyl Ring: The nitrophenyl group is introduced through nitration of a suitable phenyl precursor.
Formation of Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions.
Coupling Reactions: The final compound is formed by coupling the indole derivative, nitrophenyl derivative, and piperazine derivative under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would involve scaling up the above synthetic routes, optimizing reaction conditions for yield and purity, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophilic or electrophilic reagents depending on the site of substitution.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes involving indole and piperazine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide would depend on its specific interactions with biological targets. Generally, compounds with indole and piperazine moieties can interact with various receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(1H-indol-3-yl)-4-(4-aminophenyl)piperazine-1-carboxamide: Similar structure but with an amino group instead of a nitro group.
N-(1H-indol-3-yl)-4-(4-methylphenyl)piperazine-1-carboxamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-(1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide is unique due to the presence of both the nitrophenyl and indole moieties, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c25-19(21-18-13-20-17-4-2-1-3-16(17)18)23-11-9-22(10-12-23)14-5-7-15(8-6-14)24(26)27/h1-8,13,20H,9-12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLKMJTYDARZIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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